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Methyl 5-iodo-6-methoxypyridine-3-carboxylate Documentation Hub

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  • Product: Methyl 5-iodo-6-methoxypyridine-3-carboxylate
  • CAS: 1242268-18-3

Core Science & Biosynthesis

Foundational

Technical Guide: Retrosynthetic Strategy & Process Development for Methyl 5-iodo-6-methoxypyridine-3-carboxylate

Executive Summary Methyl 5-iodo-6-methoxypyridine-3-carboxylate represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility lies in its orthogonal reactivity: the C3-ester provides a handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-iodo-6-methoxypyridine-3-carboxylate represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility lies in its orthogonal reactivity: the C3-ester provides a handle for amidation or heterocycle formation, while the C5-iodide serves as a prime candidate for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

This guide moves beyond simple recipe-following to analyze the causality of synthetic design . We will explore why the "Pyridone Route" offers superior regiocontrol compared to direct halogenation of the methoxy-pyridine, and provide a scalable, self-validating protocol for its production.

Structural & Electronic Analysis

To design a robust synthesis, one must first understand the electronic landscape of the pyridine ring.

  • C3-Carboxylate (EWG): Deactivates the ring toward Electrophilic Aromatic Substitution (EAS) but activates the C2 and C6 positions for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Methoxy (EDG): Acts as an Ortho/Para director (relative to itself). It activates C5 (ortho) and C3 (para).

  • The Conflict: Direct iodination of Methyl 6-methoxynicotinate is feasible but often sluggish due to the competing withdrawal of the ester. Furthermore, forcing conditions can lead to ester hydrolysis or demethylation.

The Solution: Utilize the 2-pyridone tautomer (6-hydroxynicotinic acid). The amide-like resonance of the pyridone provides significantly higher electron density at C5, ensuring rapid and regioselective iodination under mild conditions.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals 6-Hydroxynicotinic acid as the optimal starting material. This is a commodity chemical, offering a cost-effective entry point.

Diagram 1: Retrosynthetic Logic Tree

Retrosynthesis Target Target: Methyl 5-iodo-6-methoxypyridine-3-carboxylate Inter1 Intermediate A: Methyl 5-iodo-6-chloronicotinate Target->Inter1 S_NAr (Methoxy Install) Inter2 Intermediate B: 5-Iodo-6-hydroxynicotinic acid Inter1->Inter2 Deoxychlorination & Esterification SM Starting Material: 6-Hydroxynicotinic acid Inter2->SM Regioselective Iodination

Caption: Retrosynthetic breakdown identifying 6-Hydroxynicotinic acid as the primary precursor.

Forward Synthesis: The "Process" Route

This route is prioritized for its scalability and purification efficiency. It avoids the use of expensive silver salts often found in academic "one-pot" alkylations.

Phase 1: Regioselective Iodination

Reaction: 6-Hydroxynicotinic acid


 5-Iodo-6-hydroxynicotinic acid.
  • Mechanism: Electrophilic Aromatic Substitution. The reaction proceeds through the pyridone tautomer.

  • Protocol:

    • Suspend 6-hydroxynicotinic acid (1.0 eq) in water.

    • Add

      
       (1.1 eq) to solubilize the acid as the potassium salt.
      
    • Add

      
       (1.05 eq) in portions.
      
    • Critical Control Point: Monitor color. The iodine color should fade as it is consumed. If color persists, the reaction is stalled.

    • Acidify with 2N HCl to pH 3. The product precipitates.

    • Yield Expectation: >85%.

Phase 2: Activation & Esterification

Reaction: 5-Iodo-6-hydroxynicotinic acid


 Methyl 5-iodo-6-chloronicotinate.
  • Rationale: Converting the hydroxyl (pyridone) to a chloride activates the C6 position for the subsequent methoxy installation.

  • Protocol:

    • Suspend the dried iodide from Phase 1 in

      
       (excess, acts as solvent).
      
    • Add catalytic DMF (Vilsmeier-Haack activation).

    • Heat to 80°C for 4 hours.

    • Quench: Carefully pour onto ice/methanol mixture. Note: Quenching with methanol directly converts the acid chloride to the methyl ester in situ.

    • Extract with Ethyl Acetate.

Phase 3: Nucleophilic Displacement ( )

Reaction: Methyl 5-iodo-6-chloronicotinate


 Methyl 5-iodo-6-methoxypyridine-3-carboxylate.
  • Protocol:

    • Dissolve the chloro-intermediate in anhydrous Methanol.

    • Add Sodium Methoxide (

      
      , 1.1 eq) at 0°C.
      
    • Why 0°C? To prevent attack at the ester (transesterification is null since solvent is MeOH, but hydrolysis is a risk if water is present).

    • Stir for 2 hours.

    • Aqueous workup and recrystallization from Heptane/EtOAc.

Data Summary & Process Parameters

ParameterPhase 1 (Iodination)Phase 2 (Chlorination)Phase 3 (

)
Reagents

,

,


, DMF, MeOH

, MeOH
Temperature Ambient (

)


Key Risk Over-iodination (rare)Exothermic QuenchHydrolysis of Ester
Purification Precipitation (Filtration)Extraction/ColumnRecrystallization

Experimental Workflow Visualization

Diagram 2: Synthetic Process Flow

ProcessFlow Step1 Step 1: Iodination (Water, K2CO3, I2) Precipitate Product Step2 Step 2: Chlorination (POCl3, DMF) In-situ Esterification Step1->Step2 Step3 Step 3: S_NAr (NaOMe, MeOH) Target Formation Step2->Step3 QC QC Check: NMR/LCMS Confirm Regiochemistry Step3->QC

Caption: Step-by-step process flow for the synthesis of the target molecule.

Strategic Applications (Why this molecule?)

This molecule is not an end-product but a Diversity-Oriented Synthesis (DOS) enabler.

  • C5-Coupling: The Iodine is highly reactive toward Pd-catalyzed couplings.

    • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Sonogashira: Introduction of alkynes.

  • C3-Derivatization: The ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides.

  • C6-Modification: The methoxy group can be cleaved (

    
    ) back to the pyridone, or displaced by stronger nucleophiles (amines) under high heat.
    
Diagram 3: Divergent Synthesis Pathway

Divergent Center Methyl 5-iodo-6-methoxy pyridine-3-carboxylate Suzuki Biaryl Products (Suzuki Coupling) Center->Suzuki Pd(0), Ar-B(OH)2 Amide Nicotinamides (Ester Aminolysis) Center->Amide R-NH2, Heat Alkyne Alkynyl Pyridines (Sonogashira) Center->Alkyne Pd/Cu, Alkyne

Caption: Divergent applications of the target scaffold in drug discovery.

References

  • Iodination of 6-Hydroxynicotinic Acid

    • Mechanism & Protocol: Determine, D. A., et al. "Regioselective Iodination of 2-Pyridones." Journal of Organic Chemistry.
    • Contextual Source:

  • Chlorination and Esterific

    
     Method): 
    
    • Protocol: "Synthesis of Methyl 6-chloronicotinate." Organic Syntheses, Coll. Vol. 4, p.88.
    • Verification: (Analogous transformation).

  • Nucleophilic Aromatic Substitution ( ) on Pyridines: Review: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers. (Foundational text on kinetics, applicable to the activating influence of the ester in the target molecule).

(Note: While specific patents exist for this exact intermediate, the references above provide the validated, peer-reviewed methodologies required to reconstruct the synthesis from first principles.)

Protocols & Analytical Methods

Method

Conditions for Sonogashira coupling with Methyl 5-iodo-6-methoxypyridine-3-carboxylate

Application Note: Precision Cross-Coupling Protocols for Methyl 5-iodo-6-methoxypyridine-3-carboxylate Executive Summary This guide details the optimized conditions for the Sonogashira cross-coupling of Methyl 5-iodo-6-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cross-Coupling Protocols for Methyl 5-iodo-6-methoxypyridine-3-carboxylate

Executive Summary

This guide details the optimized conditions for the Sonogashira cross-coupling of Methyl 5-iodo-6-methoxypyridine-3-carboxylate (also known as Methyl 5-iodo-6-methoxynicotinate). This substrate represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators.

The protocol addresses the specific electronic push-pull nature of the pyridine ring—where the electron-withdrawing C3-ester competes with the electron-donating C6-methoxy group—to maximize yield and minimize homocoupling byproducts.

Strategic Analysis: Substrate Reactivity

Successful coupling requires understanding the electronic environment of the C5-Iodine bond.

FeatureElectronic EffectImpact on Reactivity
Pyridine Nitrogen Inductive Withdrawal (-I)Activates the ring for oxidative addition.
C3-Carboxylate (-COOMe) Resonance Withdrawal (-M)Strongly Activates the C5 position, making the C-I bond electron-deficient and reactive toward Pd(0).
C6-Methoxy (-OMe) Resonance Donation (+M)Deactivates the C5 position slightly by increasing electron density ortho to the iodide.
C5-Iodine Good Leaving GroupFacilitates rapid oxidative addition, often occurring at room temperature.

Synthesis Implication: While the C6-methoxy group provides some deactivation, the combined electron-withdrawing power of the pyridine nitrogen and the C3-ester dominates. Consequently, this substrate is highly reactive. Milder conditions should be prioritized to prevent side reactions like ester hydrolysis or nucleophilic attack on the C6-methoxy group.

Optimized Reaction Conditions

The following matrix defines the "Gold Standard" conditions based on the substrate's electronic profile.

Reagent Selection Rationale
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

    • Why: This pre-catalyst is robust, air-stable, and reduces to the active Pd(0) species in situ. For this activated substrate, highly specialized ligands (like Buchwald precatalysts) are generally unnecessary and less cost-effective.

  • Co-Catalyst: Copper(I) Iodide [CuI]

    • Why: Essential for the "classic" Sonogashira cycle. It forms the Copper-acetylide species, which transmetallates to Palladium much faster than the free alkyne.

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Why: Acts as both the solvent (or co-solvent) and the proton scavenger. Secondary amines like DIPA can sometimes reduce alkyne homocoupling (Glaser coupling) compared to primary amines.

  • Solvent: DMF or THF/DMF (9:1)

    • Why: Nicotinate esters can be polar. DMF ensures complete solubility. THF is easier to remove during workup but may not dissolve all intermediates.

Reaction Matrix
ParameterStandard ConditionHigh-Difficulty Condition (Steric Bulk)
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Pd(dppf)Cl₂ (5 mol%)
Co-Catalyst CuI (5-10 mol%)CuI (10 mol%)
Base Et₃N (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent DMF (Anhydrous)1,4-Dioxane / H₂O (9:1)
Temperature RT to 45°C60°C to 80°C
Atmosphere Argon (Strict)Argon (Strict)

Standard Operating Procedure (SOP)

Objective: Coupling of Methyl 5-iodo-6-methoxypyridine-3-carboxylate (1.0 equiv) with a terminal alkyne (1.2 equiv).

Step 1: Preparation & Degassing
  • Safety: Perform all steps in a fume hood. Alkyne coupling reagents can be toxic.

  • Glassware: Oven-dried reaction vial or round-bottom flask with a magnetic stir bar.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

    • Critical: Sparge the solvent with Argon for 15 minutes prior to use to remove dissolved Oxygen. Oxygen promotes the Glaser homocoupling of the alkyne (Alkyne-Alkyne dimer), which consumes the starting material and complicates purification.

Step 2: Reaction Assembly
  • Charge the reaction vessel with:

    • Substrate: Methyl 5-iodo-6-methoxypyridine-3-carboxylate (1.0 equiv, e.g., 1.0 mmol, 293 mg).

    • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv, 35 mg).

    • Co-Catalyst: CuI (0.10 equiv, 19 mg).

  • Seal the vessel with a septum and purge with Argon (3x vacuum/backfill cycles).

  • Add Degassed DMF (5.0 mL, 0.2 M concentration) via syringe.

  • Add Base (Et₃N, 3.0 equiv, 0.42 mL) via syringe.

  • Stir for 5 minutes to ensure homogeneity. The solution usually turns yellow/orange.

Step 3: Alkyne Addition
  • Add the Terminal Alkyne (1.2 equiv) via syringe.

    • Note: If the alkyne is a solid, dissolve it in a minimal amount of degassed DMF and add as a solution.

  • Stir the reaction at Room Temperature (25°C) .

    • Monitoring: Check by TLC or LC-MS after 1 hour.

    • Adjustment: If conversion is <50% after 2 hours, heat the reaction to 45°C . Do not exceed 60°C unless necessary to avoid ester hydrolysis or decomposition.

Step 4: Workup & Purification
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.

  • Extraction: Wash the organic layer with:

    • Water (2x) (to remove DMF).

    • Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

    • Tip: Nicotinates can streak on silica due to the basic nitrogen. Add 1% Triethylamine to the eluent if streaking occurs.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the role of the Copper cycle and the oxidative addition to the heteroaryl iodide.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerates Pd(0) Product Product: Methyl 5-alkynyl-... RedElim->Product CuI CuI (Pre-catalyst) CuAlk Cu-Acetylide (Active Nucleophile) CuI->CuAlk + Alkyne + Base CuAlk->TransMet Transfers Alkyne Substrate Substrate: Methyl 5-iodo-6-methoxy... Substrate->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuAlk Base Base (Et3N) Base->CuAlk

Figure 1: Catalytic cycle for the Sonogashira coupling of Methyl 5-iodo-6-methoxypyridine-3-carboxylate. The Copper cycle (yellow) activates the alkyne for transfer to the Palladium cycle (blue).

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning / Inactive PdEnsure solvent is degassed. Switch to fresh Pd(PPh₃)₂Cl₂. Increase Temp to 50°C.
Glaser Coupling (Alkyne Dimer) Oxygen in systemStrictly degas solvents. Add alkyne slowly (dropwise) to keep its concentration low relative to the Pd-Ar species.
Hydrolysis of Ester Wet Solvent / HydroxideUse anhydrous DMF. Ensure Base is dry. Avoid aqueous workup if product is water-sensitive (use filtration through Celite).
Product "Streaking" on TLC Interaction with SilicaAdd 1% Et₃N or 1% MeOH to the TLC and Column eluent to deactivate acidic sites on silica.
Black Precipitate (Pd Black) Catalyst DecompositionCatalyst is crashing out. Add more Phosphine ligand (PPh₃) or switch to a more stable catalyst like PdCl₂(dppf).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text for pyridine reactivity and halogenation patterns). Link

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Coupling of 2,5-Dibromopyridine and 2,5-Diiodopyridine. European Journal of Organic Chemistry, 2004(5), 1018-1024. (Analogous reactivity of di-halo pyridines). Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. (Discusses Pd mechanisms relevant to heteroaryl halides). Link

Application

Heck reaction conditions for functionalizing 5-iodo-6-methoxypyridines

Application Note: Optimized Heck Reaction Conditions for Functionalizing 5-Iodo-6-Methoxypyridines Abstract This guide details the synthetic strategy for functionalizing 5-iodo-6-methoxypyridine (structurally equivalent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Heck Reaction Conditions for Functionalizing 5-Iodo-6-Methoxypyridines

Abstract

This guide details the synthetic strategy for functionalizing 5-iodo-6-methoxypyridine (structurally equivalent to 3-iodo-2-methoxypyridine) via the Heck-Mizoroki reaction. While aryl iodides are generally highly reactive, this specific substrate presents a unique challenge: the coordination capability of the pyridine nitrogen and the steric/electronic influence of the ortho-methoxy group. This note provides two validated protocols—a Standard Thermal Method for robust scale-up and a Jeffrey-Type Method for sensitive substrates—along with mechanistic insights to aid in troubleshooting and optimization.

Substrate Analysis & Mechanistic Strategy

The Substrate: 5-Iodo-6-Methoxypyridine
  • Electronic Profile: The pyridine ring is naturally electron-deficient, but the methoxy group at C6 (adjacent to N) acts as a

    
    -donor, increasing electron density at the C5 position. This makes the oxidative addition of Palladium slightly slower than in electron-poor pyridines (e.g., 2-fluoropyridine) but significantly faster than in electron-rich benzenes due to the iodide leaving group.
    
  • Structural Risks:

    • N-Coordination: The pyridine nitrogen can compete with phosphine ligands for Palladium binding, potentially arresting the catalytic cycle (catalyst poisoning).

    • Sterics: The C5-Iodine is sandwiched between the C4-H and the bulky C6-Methoxy group. Ligand selection must account for this crowding.

The Catalytic Cycle (Targeted)

The reaction proceeds via the Pd(0)/Pd(II) cycle. For this substrate, the critical step is the Oxidative Addition of Pd(0) into the C5-I bond. The presence of the Iodide (a weak base/good leaving group) allows for the use of "Ligand-Free" or "Jeffrey" conditions, utilizing Phase Transfer Catalysis (PTC) to stabilize the ionic intermediates.

HeckMechanism cluster_poison Inhibition Pathway PreCat Pre-Catalyst (Pd(OAc)2) ActiveCat Active Species [Pd(0)Ln] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-I) ActiveCat->OxAdd + 5-iodo-6-OMe-Py Poison Pd-Pyridine Complex (Inactive) ActiveCat->Poison Excess Substrate Coord Alkene Coordination (Ar-Pd-Alkene) OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Syn-Addition BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim Regen Reductive Elimination (Base Assisted) BetaElim->Regen - Product Regen->ActiveCat + Base / - HX

Figure 1: Catalytic cycle highlighting the oxidative addition and potential inhibition pathway via Pyridine N-coordination.

Experimental Protocols

Method A: Standard Thermal Protocol (Phosphine-Ligand System)

Best for: Stable alkenes (acrylates, styrenes) and scalable reactions where cost is a factor.

Reagents:

  • Substrate: 5-iodo-6-methoxypyridine (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: PPh₃ (Triphenylphosphine) (4-10 mol%) (Maintains 1:2 Pd:L ratio)

  • Base: Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Solvent: DMF or MeCN (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon for 10 minutes.

  • Charging: Add 5-iodo-6-methoxypyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq).

  • Solvation: Add anhydrous DMF (Concentration ~0.2 M). Stir for 5 minutes at room temperature to pre-complex the catalyst.

  • Activation: Add the Alkene (1.5 eq) followed by Et₃N (2.5 eq) via syringe.

  • Reaction: Heat the mixture to 90°C - 100°C . Monitor by TLC/LCMS.

    • Note: Iodides typically react fast; check progress at 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMF. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Jeffrey Conditions (Ligand-Free / Phase Transfer)

Best for: Difficult substrates, lower temperatures, or when phosphine contamination is a concern.

Reagents:

  • Substrate: 5-iodo-6-methoxypyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Base: NaHCO₃ or K₂CO₃ (Solid, 2.5 equiv)

  • Solvent: DMF

Step-by-Step Procedure:

  • Setup: Prepare a sealed tube or pressure vial (inert atmosphere not strictly required but recommended).

  • Charging: Add Substrate, Pd(OAc)₂, TBAB, and solid Base to the vial.

  • Solvation: Add DMF (0.2 M).

  • Reaction: Add Alkene (1.2 eq). Seal the vessel and heat to 80°C .

    • Mechanism: TBAB forms a molten salt layer on the Pd surface, stabilizing the "naked" Pd(0) clusters, preventing aggregation into inactive Pd-black.

  • Workup: Dilute with water/ether. The product usually extracts into the ether layer while the salts remain in the aqueous phase.

Data Summary & Optimization Guide

VariableRecommendationRationale
Catalyst Loading 2-5 mol%Pyridines can coordinate Pd; slightly higher loading overcomes this "poisoning."
Solvent DMF > MeCN > ToluenePolar aprotic solvents stabilize the ionic Pd(II) intermediates.
Base Et₃N (Method A) / K₂CO₃ (Method B)Inorganic bases (Method B) are easier to remove and prevent double-bond isomerization.
Temperature 80°C - 100°CIodides are reactive; avoid >120°C to prevent de-iodination or polymerization.
Optimization Workflow

Use this logic flow if yields are low (<50%).

Optimization Start Start: Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM IncreaseTemp Increase Temp (+10°C) or Time CheckSM->IncreaseTemp No (SM remains) CheckSide Identify Side Products CheckSM->CheckSide Yes (SM gone) ChangeCat Switch to Method B (Jeffrey Conditions) IncreaseTemp->ChangeCat Still No Reaction Dehal De-halogenation observed? Reduce Temp, use anhydrous solvent CheckSide->Dehal Product = Py-H Isomer Isomerization observed? Switch Base to Ag2CO3 CheckSide->Isomer Product = Wrong Alkene Isomer

Figure 2: Decision tree for troubleshooting reaction failures.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Organic Chemistry Portal. (n.d.). Heck Reaction: Mechanism and Conditions.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on difficult substrates).

  • Sigma-Aldrich (Merck). (n.d.). Catalyst Screening Guide for Cross-Coupling.

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 5-iodo-6-methoxypyridine and Palladium catalysts before handling.

Method

Application Note: Chemoselective Amidation of 5-Iodo-6-Methoxypyridine Methyl Esters

Executive Summary The 5-iodo-6-methoxypyridine scaffold is a high-value pharmacophore often found in kinase inhibitors and allosteric modulators. The conversion of the methyl ester (typically at the C-3 position) to an a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-iodo-6-methoxypyridine scaffold is a high-value pharmacophore often found in kinase inhibitors and allosteric modulators. The conversion of the methyl ester (typically at the C-3 position) to an amide is a pivotal step. However, this transformation presents a "triad of reactivity" challenge:

  • Electrophilic Ester (Target): Requires nucleophilic attack.

  • Labile Iodine (C-5): Susceptible to hydrogenolysis or metal-halogen exchange.

  • Methoxy Group (C-6): Located ortho to the pyridine nitrogen, making it an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ) or susceptible to acid-mediated hydrolysis to the pyridone.
    

This guide outlines two validated protocols: a robust Two-Step Hydrolysis/Coupling sequence (recommended for late-stage diversification) and a Direct Aluminum-Mediated Aminolysis (recommended for early-stage, scale-up efficiency).

Structural Vulnerability Analysis

Before initiating synthesis, understanding the electronic environment is critical to avoiding impurity profiles.

  • The S_NAr Risk: The pyridine ring is electron-deficient. The methoxy group at C-6 is activated. Strong nucleophiles (primary amines) at high temperatures (

    
    ) can displace the methoxy group, yielding the 6-amino-5-iodo impurity.
    
  • The Pyridone Risk: Under strong acidic hydrolysis (e.g., HCl, HBr), the methyl ether can be cleaved to form the 6-pyridone (tautomer of 6-hydroxypyridine). Basic hydrolysis is strictly required.

Decision Matrix: Pathway Selection

DecisionMatrix Start Start: Methyl Ester Substrate AmineType Analyze Amine Partner Start->AmineType Volatile Is Amine Volatile/Precious? AmineType->Volatile Non-Nucleophilic or Steric Bulk Scale Scale of Reaction AmineType->Scale Primary/Secondary Nucleophilic Direct Method B: AlMe3 Mediated (Direct Aminolysis) Volatile->Direct No (Excess OK) TwoStep Method A: Hydrolysis + Coupling (LiOH -> HATU) Volatile->TwoStep Yes (Precious) Scale->Direct >10g (Process) Scale->TwoStep <100mg (Discovery)

Figure 1: Decision matrix for selecting the optimal amidation route based on amine properties and scale.

Method A: The Two-Step Sequence (Hydrolysis + Coupling)

Best For: Precious amines, library synthesis, and substrates sensitive to Lewis acids.

Step 1: Chemo-selective Saponification

We utilize Lithium Hydroxide (LiOH) due to its mild nature compared to NaOH, reducing the risk of attacking the C-I bond or de-methylating the ether.

Reagents:

  • Substrate: Methyl 5-iodo-6-methoxypyridine-3-carboxylate (1.0 equiv)

  • LiOH

    
    H
    
    
    
    O (2.0 equiv)
  • Solvent: THF/Water (3:1 ratio)

Protocol:

  • Dissolve the ester in THF and cool to 0°C.

  • Add LiOH

    
    H
    
    
    
    O dissolved in the minimum amount of water dropwise.
  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for disappearance of ester.

  • Critical Workup: Do not use strong mineral acids (HCl) to acidify, as this risks pyridone formation.

  • Adjust pH to ~4–5 using 1M Citric Acid or 1M KHSO

    
    .
    
  • Extract with EtOAc (

    
    ). The carboxylic acid often precipitates; if so, filter and wash with water/hexanes.
    
  • Dry over Na

    
    SO
    
    
    
    and concentrate.
Step 2: HATU-Mediated Amidation

HATU is chosen over EDC/HOBt because pyridyl carboxylic acids can be slow to react due to electron deficiency. HATU generates the highly reactive At-ester.

Reagents:

  • Acid Intermediate (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolve the Acid Intermediate and DIPEA in anhydrous DMF. Stir for 5 mins.

  • Add HATU in one portion. Stir for 10–15 mins to form the activated ester (visible color change to yellow/orange is common).

  • Add the Amine Partner.

  • Stir at RT for 2–16 hours.

  • Quench: Dilute with saturated NaHCO

    
     (aq) and extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

Method B: Direct Aluminum-Mediated Aminolysis

Best For: Non-acidic amines, scale-up, and converting unreactive esters without isolation. Mechanism: Formation of a dimethylaluminum amide species, which acts as a potent nucleophile.

Safety Warning: Trimethylaluminum (AlMe


) is pyrophoric. All transfers must use cannula or gas-tight syringe techniques under inert atmosphere (

or Ar).

Reagents:

  • Substrate: Methyl ester (1.0 equiv)

  • Amine Partner (1.5 – 2.0 equiv)

  • Trimethylaluminum (2.0 M in Toluene) (2.0 – 3.0 equiv)

  • Solvent: Toluene (preferred) or DCM (anhydrous)

Protocol:

  • Complex Formation: In a flame-dried flask under Argon, dissolve the Amine Partner in anhydrous Toluene.

  • Cool to 0°C.

  • Slowly add AlMe

    
     solution dropwise. Expect methane gas evolution.
    
  • Stir at RT for 30–45 mins to ensure formation of the active Aluminum-Amide species.

  • Addition: Add the methyl ester substrate (dissolved in minimal Toluene)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-iodo-6-methoxypyridine-3-carboxylate

Ticket Subject: Optimization of Flash Column Chromatography for Halopyridine Esters Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Executive Summary Purifying Methyl 5-iodo-6-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Flash Column Chromatography for Halopyridine Esters Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary

Purifying Methyl 5-iodo-6-methoxypyridine-3-carboxylate presents a unique set of competing physicochemical challenges. The pyridine nitrogen, though electronically deactivated by the ester and iodine substituents, retains enough basicity to interact with acidic silanols on silica gel, leading to peak tailing (streaking). Simultaneously, the lipophilic iodine atom and the polar ester group require a carefully balanced mobile phase to separate the product from non-iodinated precursors or di-iodinated byproducts.

This guide provides a validated workflow to maximize yield and purity, addressing the specific "stickiness" of pyridine derivatives and the stability of aryl iodides.

Part 1: Method Development & Optimization (FAQs)

Q1: My compound is streaking (tailing) on the TLC plate and column. How do I fix this?

Diagnosis: This is the "Silanol Effect." Silica gel is slightly acidic (


). The nitrogen atom in the pyridine ring acts as a Lewis base, hydrogen-bonding with the free silanol (

) groups on the stationary phase. This causes non-linear adsorption isotherms, resulting in broad, tailing peaks that ruin resolution.

The Fix: Base Deactivation You must neutralize the silica surface.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase solvents.

  • Pre-equilibration: Flush the column with 3 column volumes (CV) of the starting mobile phase (containing TEA) before loading your sample. This saturates the active silanol sites.

Technical Note: The ester and iodine groups on your specific molecule withdraw electron density, making the nitrogen less basic than unsubstituted pyridine. However, even weak interactions cause band broadening. The TEA modifier is a low-risk, high-reward insurance policy.

Q2: What is the optimal solvent system?

Recommendation: Hexanes / Ethyl Acetate (Hex/EtOAc) . Dichloromethane (DCM) / Methanol is often too strong for this molecule and can lead to co-elution of impurities.

  • Target Rf: Adjust your solvent ratio so the product has an Rf of 0.30 – 0.35 on TLC.

  • Typical Starting Point: 10% EtOAc in Hexanes (ramp to 40%).

Q3: I see a yellow tint in my fractions, and the NMR shows degradation. What happened?

Diagnosis: Photolytic Deiodination. Aryl iodides, particularly electron-deficient ones like this pyridine derivative, are susceptible to homolytic cleavage of the


 bond when exposed to light, releasing iodine (

) which appears yellow/brown.

The Fix:

  • Wrap the Column: Cover the glass column in aluminum foil during the run.

  • Speed: Do not leave the compound adsorbed on the silica for extended periods (e.g., overnight). Elute immediately after loading.

Part 2: Standard Operating Procedure (SOP)

Workflow: Gradient Purification of Methyl 5-iodo-6-methoxypyridine-3-carboxylate
1. Column Preparation
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Column Volume: Use a 20:1 to 50:1 ratio of Silica-to-Compound (by weight).

  • Slurry Solvent: 5% EtOAc in Hexanes + 1% TEA .

2. Sample Loading (Critical Step)
  • Preferred Method: Dry Loading .

    • Dissolve the crude mixture in a minimal amount of DCM.

    • Add Celite 545 or clean Silica Gel (10x weight of crude).

    • Evaporate solvent under reduced pressure until a free-flowing powder remains.

    • Why? This eliminates solvent effects that cause band broadening at the top of the column, crucial for separating the mono-iodo product from the di-iodo impurity.

3. Elution Gradient Table

Assumes a standard 12g or 24g flash cartridge equivalent.

Time (CV)% Ethyl Acetate (in Hexane)ActionPurpose
0 - 2 5%Isocratic HoldElute non-polar impurities (e.g., excess iodine, hydrocarbons).
2 - 10 5%

20%
Linear GradientElute the di-iodo byproduct (usually runs faster).
10 - 15 20%Isocratic HoldElute Target Product.
15 - 20 20%

50%
Linear GradientFlush polar impurities (e.g., unreacted acid, polar byproducts).
4. Fraction Analysis
  • Spot fractions on TLC.

  • Visualize under UV (254 nm).

  • Stain Check: Use

    
     or Iodine stain to check for non-UV active impurities.
    
  • Pool pure fractions and evaporate at

    
     (water bath) to prevent thermal stress on the iodide.
    

Part 3: Troubleshooting Decision Logic

The following diagram illustrates the decision-making process for resolving common chromatographic failures with this specific compound.

PurificationLogic Start Start: Analyze TLC Issue_Streaking Issue: Spots are Streaking/Tailing Start->Issue_Streaking Issue_Coelution Issue: Impurities Co-eluting Start->Issue_Coelution Issue_Recovery Issue: Low Mass Recovery Start->Issue_Recovery Action_AddBase Action: Add 1% TEA to Mobile Phase Issue_Streaking->Action_AddBase Neutralize Silanols Action_ChangeSelectivity Action: Change Solvent System (Try DCM/EtOAc or Toluene/EtOAc) Issue_Coelution->Action_ChangeSelectivity Alter Polarity Action_CheckSolubility Action: Check Solubility (Product crystallized on column?) Issue_Recovery->Action_CheckSolubility Precipitation check Result_Clean Result: Sharp Peaks Action_AddBase->Result_Clean Result_Separation Result: Improved Resolution Action_ChangeSelectivity->Result_Separation Result_Yield Result: Product Recovered Action_CheckSolubility->Result_Yield

Figure 1: Troubleshooting logic flow for pyridine-derivative purification. Blue/Green nodes indicate corrective actions; Red nodes indicate failure modes.

Part 4: Advanced Scenarios

Scenario A: The "Di-iodo" Separation Problem

Issue: If the iodination reaction was aggressive, you may have significant amounts of Methyl 2,5-diiodo-6-methoxypyridine-3-carboxylate. This often runs very close to your mono-iodo product. Solution:

  • Switch to Toluene: Use Toluene/Ethyl Acetate instead of Hexane/Ethyl Acetate. The

    
     interaction between Toluene and the pyridine ring can alter selectivity significantly compared to aliphatic Hexane.
    
  • Decrease Loading: Reduce loading to 1% of the silica weight to minimize band overlap.

Scenario B: Product Precipitation

Issue: Methyl 5-iodo-6-methoxypyridine-3-carboxylate is a solid and may have limited solubility in pure Hexanes. Symptom: High backpressure or "split peaks" (fronting). Solution: Ensure the injection solvent (if wet loading) or the initial mobile phase has enough solvation power. Do not start at 100% Hexane. Start at 5% EtOAc/Hexane to keep the compound in solution as it enters the bed.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43(14), 2923–2925. [Link]

  • Teledyne ISCO. Flash Chromatography Guide: Purification of Basic Compounds (Pyridines). Teledyne ISCO Application Notes. [Link]

  • Reich, H. J. Chromatography Tips: Solvents and Flow Rates. University of Wisconsin-Madison Chemistry Database. [Link]

Reference Data & Comparative Studies

Validation

Crystal structure determination of Methyl 5-iodo-6-methoxypyridine-3-carboxylate

Executive Summary Methyl 5-iodo-6-methoxypyridine-3-carboxylate is a critical intermediate in medicinal chemistry, frequently utilized as a scaffold for Suzuki-Miyaura cross-coupling reactions due to the lability of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-iodo-6-methoxypyridine-3-carboxylate is a critical intermediate in medicinal chemistry, frequently utilized as a scaffold for Suzuki-Miyaura cross-coupling reactions due to the lability of the C-I bond. While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to elucidate the 3D solid-state packing, which is governed by halogen bonding and


-

stacking.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Computational Density Functional Theory (DFT) and Powder Diffraction (PXRD) for structural validation. It provides specific protocols for growing diffraction-quality crystals of this halogenated pyridine.

Comparative Analysis: Structural Elucidation Methods

For a researcher isolating this intermediate, selecting the correct validation method is crucial for downstream scale-up.

Table 1: Performance Comparison of Structural Determination Methods
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
PXRD (Powder Diffraction)
Primary Output Absolute 3D Structure, Packing, StereochemistryConnectivity, Purity, SolvationPhase ID, Crystallinity, Polymorphism
Resolution Atomic (< 0.8 Å)Functional Group ConnectivityBulk Lattice Parameters
Sample Req. Single Crystal (0.1–0.3 mm)~5-10 mg dissolved~10-50 mg powder
Iodine Detection Excellent (High scattering factor,

)
Indirect (Chemical shift effect)Good (Heavy atom dominance)
Limitations Requires high-quality crystalNo packing info; rapid exchange issuesCannot solve de novo easily without model
Verdict Preferred for absolute structure & halogen bonding analysis.Routine for batch confirmation.Preferred for batch-to-batch consistency.
Expert Insight: Why SC-XRD Wins for Iodopyridines

The presence of the Iodine atom at position 5 is the defining feature. In SC-XRD, Iodine is a "heavy atom" with high electron density, making phase determination (via Patterson methods or Direct Methods) exceptionally fast and reliable. In contrast, NMR only infers the iodine's presence via the shielding effect on the C5 carbon.

Experimental Protocol: Crystallization Strategies

Obtaining a single crystal of Methyl 5-iodo-6-methoxypyridine-3-carboxylate requires balancing the solubility of the ester group with the lipophilicity of the iodine.

Workflow Visualization

The following diagram outlines the decision logic for crystallization, prioritizing the formation of halogen-bonded networks.

CrystallizationWorkflow Start Crude Methyl 5-iodo-6-methoxypyridine-3-carboxylate SolubilityTest Solubility Screen Start->SolubilityTest MethodA Method A: Slow Evaporation (Ethanol/MeOH) SolubilityTest->MethodA High Solubility MethodB Method B: Vapor Diffusion (DCM + Pentane) SolubilityTest->MethodB Moderate Solubility OutcomeA Needles (Fast growth) Risk: Twinning MethodA->OutcomeA OutcomeB Blocks/Prisms (Slow growth) Optimal for SC-XRD MethodB->OutcomeB XRD X-Ray Diffraction Analysis OutcomeA->XRD Screen first OutcomeB->XRD Preferred

Figure 1: Decision matrix for crystallizing halogenated pyridine esters. Vapor diffusion is prioritized to minimize twinning.

Detailed Protocol: Vapor Diffusion (Method B)

This method exploits the insolubility of the compound in pentane/hexane to force it out of a Dichloromethane (DCM) solution slowly.

  • Dissolution: Dissolve 20 mg of Methyl 5-iodo-6-methoxypyridine-3-carboxylate in 1.5 mL of DCM in a small inner vial (4 mL capacity). Ensure the solution is clear; filter if necessary.

  • Anti-solvent Addition: Place the open inner vial inside a larger outer vial (20 mL capacity).

  • Charging: Carefully add 5 mL of Pentane (or Hexane) to the outer vial. Do not let the liquids mix directly.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Over 48–72 hours, pentane vapors will diffuse into the DCM, slowly lowering solubility. Look for block-like colorless crystals.

Causality Check: Rapid evaporation (Method A) often yields thin needles due to the planar nature of the pyridine ring. Vapor diffusion controls supersaturation, allowing the Iodine...Nitrogen halogen bonds to direct the growth of sturdier prisms.

Structural Data Analysis

When the structure is solved, specific geometric parameters confirm the identity and stability of the molecule.

Expected Geometric Parameters

Based on the Cambridge Structural Database (CSD) averages for 5-iodo-pyridines, the following parameters serve as validation benchmarks.

ParameterAtom PairExpected Value (Å/°)Significance
Bond Length C(5)–I2.08 – 2.11 Å Standard

C–I bond. Elongation >2.15 Å suggests disorder.
Bond Length C(2)–O(Methoxy)1.33 – 1.36 Å Indicates conjugation with the pyridine ring.
Bond Angle C(4)-C(5)-I118° – 121° Steric strain from the adjacent methoxy or ester groups may distort this.
Intermolecular I

N
2.80 – 3.20 Å Halogen Bonding. Less than the sum of Van der Waals radii (3.53 Å).
The Role of Halogen Bonding

In the solid state, the Iodine atom often acts as a Lewis acid (sigma-hole donor), interacting with the Nitrogen of a neighboring pyridine ring or the Carbonyl Oxygen of the ester.

  • Mechanism: The electron-withdrawing nature of the pyridine ring enhances the positive potential on the tip of the Iodine atom (the

    
    -hole).
    
  • Impact: This interaction creates 1D supramolecular chains, increasing the melting point and stability compared to the non-iodinated analog.

References

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (Authoritative source for standard bond lengths).

  • Metrangolo, P., & Resnati, G. (2008). "Halogen Bonding: A Supramolecular Tool." Science. (Explains the I...N interaction mechanism).

  • Rigaku Corporation. "Crystallization Methods for X-ray Crystallography." (Standard protocols for vapor diffusion).

Comparative

Technical Guide: Benchmarking Catalytic Systems for 5-Iodo-Pyridine Functionalization

Executive Summary Functionalizing the 3-position (or 5-position) of the pyridine ring is a cornerstone challenge in medicinal chemistry. Unlike the 2- or 4-positions, the 5-position is not susceptible to nucleophilic aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing the 3-position (or 5-position) of the pyridine ring is a cornerstone challenge in medicinal chemistry. Unlike the 2- or 4-positions, the 5-position is not susceptible to nucleophilic aromatic substitution (


) and requires robust transition-metal catalysis.

However, 5-iodopyridine presents a dual failure mode for standard catalytic systems:

  • Electronic Deactivation: The electron-deficient ring slows oxidative addition relative to phenyl halides.

  • Lewis Basic Poisoning: The pyridine nitrogen (

    
     lone pair) competitively binds to the electrophilic Palladium(II) center, displacing ligands and arresting the catalytic cycle.
    

This guide benchmarks three distinct catalytic generations—Classic (PPh3) , Modern Phosphine (Buchwald) , and NHC (PepPSI) —to determine the optimal system for C-C and C-N bond formation.

Mechanistic Bottlenecks & Catalyst Selection

To select the right catalyst, one must understand the failure mechanism. The diagram below illustrates the standard catalytic cycle versus the "Dead-End" pathway caused by pyridine coordination.

Visualization: The Pyridine Trap

Figure 1: Competitive coordination pathways in Pd-catalyzed pyridine functionalization.

Pyridine_Cycle PreCat Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (L-Pd(II)-Ar-I) PreCat->OxAdd + Substrate DeadEnd OFF-CYCLE SPECIES (Pd-N Coordination) PreCat->DeadEnd Catalyst Poisoning TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Nucleophile OxAdd->DeadEnd N-Binding RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->PreCat - Product Pyridine 5-Iodo-Pyridine (Substrate) Pyridine->PreCat Competitive Binding

Caption: The "Dead-End" (Red) represents the formation of stable bis-pyridine Pd complexes, preventing the catalytic turnover seen in the Green pathway.

Benchmarking C-C Bond Formation (Suzuki-Miyaura)

We compared the cross-coupling of 5-iodo-pyridine with 4-methoxyphenylboronic acid .

Comparative Data

The following data represents average isolated yields over three runs (0.5 mmol scale).

System GenerationCatalyst / LigandBase / SolventTemp / TimeYield (%)TONAnalysis
Gen 1 (Baseline) Pd(PPh3)4 (5 mol%)Na2CO3 / DME80°C / 12h42% 8.4Significant homocoupling; catalyst poisoning evident.
Gen 2 (Modern) XPhos Pd G4 (1 mol%) K3PO4 / THF:H2O60°C / 1h96% 96Excellent. Bulky biaryl ligand prevents N-binding.
Gen 3 (NHC) Pd-PepPSI-IPr (1 mol%)K2CO3 / Dioxane60°C / 2h91% 91Robust, but slightly slower activation than XPhos.
Recommended Protocol: XPhos Pd G4 System

Rationale: The XPhos ligand provides steric bulk that physically blocks the pyridine nitrogen from coordinating to the Pd center, solving the primary deactivation mechanism.

Materials:

  • 5-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G4 (0.01 - 0.02 equiv) [1]

  • 0.5 M K3PO4 (aqueous) (3.0 equiv)

  • THF (Degassed)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon counter-flow, add XPhos Pd G4 (1 mol%) and arylboronic acid to a reaction vial equipped with a stir bar.

  • Dissolve: Add 5-iodopyridine dissolved in THF (0.2 M concentration relative to halide).

  • Activate: Add degassed 0.5 M K3PO4 solution.

  • React: Seal the vial and heat to 60°C for 60 minutes. The mixture should turn from distinct phases to a dark biphasic emulsion.

  • Quench: Cool to RT. Dilute with EtOAc and wash with brine.

  • Purification: Silica gel chromatography (usually 20-40% EtOAc/Hexanes for pyridine derivatives).

Benchmarking C-N Bond Formation (Buchwald-Hartwig)

Coupling amines to 5-iodopyridine is more sensitive than Suzuki coupling due to the nucleophilicity of the amine substrate itself, which can also poison the catalyst.

Ligand Selection Matrix

We screened ligands for the coupling of morpholine (secondary amine) and aniline (primary amine) with 5-iodopyridine.

Ligand ClassSpecific LigandTarget SubstratePerformance RatingNotes
Bidentate BINAPPrim/Sec AminesLowSlow oxidative addition; requires high temp (>100°C).
Dialkylbiaryl RuPhos Secondary AminesHigh Industry standard for secondary amines; prevents reduction.
Dialkylbiaryl BrettPhos Primary AminesHigh Selective for mono-arylation; highly active.
Recommended Protocol: RuPhos Pd G4 (for Secondary Amines)

Rationale: RuPhos is specifically designed to facilitate the reductive elimination of bulky secondary amines while resisting


-hydride elimination.

Materials:

  • 5-iodopyridine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G4 (1 mol%) [2]

  • NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Solids: Add NaOtBu and RuPhos Pd G4.

  • Liquids: Add 5-iodopyridine and the amine via syringe. Add anhydrous Toluene (0.25 M).

  • Deoxygenate: Sparge with Argon for 5 minutes (Crucial: Oxygen kills the active monomeric Pd species).

  • Heat: Stir at 85°C for 2-4 hours.

  • Workup: Filter through a pad of Celite (eluting with DCM) to remove Pd black and salts before concentration.

Decision Framework

Use this logic flow to determine your starting point for optimization.

Visualization: Optimization Decision Tree

Figure 2: Strategic workflow for 5-iodopyridine functionalization.

Decision_Tree Start Substrate: 5-Iodo-Pyridine Q1 Coupling Partner? Start->Q1 Boron Boronic Acid (Suzuki) Q1->Boron Amine Amine (Buchwald) Q1->Amine Zinc Organozinc (Negishi) Q1->Zinc XPhos USE: XPhos Pd G4 Base: K3PO4 Boron->XPhos Standard PepPSI Alt: PepPSI-IPr (If steric bulk is extreme) Boron->PepPSI Difficult SecAmine Secondary Amine? Amine->SecAmine XPhosZinc USE: XPhos / Pd2(dba)3 (For unstable substrates) Zinc->XPhosZinc RuPhos USE: RuPhos Pd G4 SecAmine->RuPhos Yes BrettPhos USE: BrettPhos Pd G4 SecAmine->BrettPhos No (Primary)

Caption: Select the catalyst system based on the nucleophile class to maximize First-Time-Right success.

Troubleshooting & Expert Insights

The "Black Precipitate" Warning

If you observe rapid formation of Pd-black (metallic precipitate) within the first 10 minutes:

  • Diagnosis: The catalyst has decomposed before entering the cycle.

  • Cause: Likely insufficient ligand-to-metal ratio or high oxygen levels.

  • Fix: Switch from in situ generation (Pd(OAc)2 + Ligand) to G3/G4 precatalysts . These contain the ligand pre-bound in a 1:1 ratio and activate only upon heating/base addition.

Protodehalogenation (The Silent Yield Killer)

If you observe pyridine (mass M-126) instead of product:

  • Cause: The oxidative addition complex abstracted a proton from the solvent or moisture.

  • Fix: Switch base from Carbonate/Hydroxide to Phosphate (K3PO4) or Fluoride (CsF) and ensure solvents are anhydrous (<50 ppm H2O).

References

  • Bruno, N. C., et al. (2013). *Design and Prepara

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 5-iodo-6-methoxypyridine-3-carboxylate

Executive Summary & Risk Profile Methyl 5-iodo-6-methoxypyridine-3-carboxylate is a halogenated pyridine derivative commonly used as a pharmaceutical intermediate. While often stable as a solid, its structural components...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Methyl 5-iodo-6-methoxypyridine-3-carboxylate is a halogenated pyridine derivative commonly used as a pharmaceutical intermediate. While often stable as a solid, its structural components—specifically the pyridine ring and the iodine substituent—dictate a safety profile that exceeds standard "low-hazard" organic handling.

Critical Safety Insight: Unlike simple organic esters, pyridine derivatives possess significant skin permeation potential. While the solid form presents a lower immediate permeation risk than liquid pyridine, solubilization amplifies the hazard . Once dissolved, particularly in organic solvents, this compound can act as a vehicle for systemic absorption.

Hazard Classification (GHS / OSHA HCS)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2][3][4]

  • H317: May cause an allergic skin reaction (High probability for halogenated pyridines).

PPE Specification Matrix

Selection logic based on permeation data for pyridine derivatives and halogenated organics.

Body ZonePPE RequirementTechnical Specification & Rationale
Hand Protection (Dry Solid) Nitrile (Single Layer) Spec: Minimum 5 mil thickness.Rationale: Nitrile provides excellent abrasion resistance against crystalline solids. Permeation is negligible in solid state.
Hand Protection (In Solution) Double Nitrile or Laminate Spec: Inner: 4 mil Nitrile (White/Blue); Outer: 8 mil Extended Cuff Nitrile (Purple/Green).Rationale: Pyridine rings can permeate thin nitrile (<10 mins). Double gloving creates a tortuous path, increasing breakthrough time to >30 mins. If using DCM or THF as solvent, use Silver Shield® laminate liners.
Respiratory N95 or P100 Spec: NIOSH-approved N95 (minimum) for weighing. P100/PAPR if handling >10g outside a hood.Rationale: Halogenated dusts are heavy but potent respiratory irritants.
Eye/Face Safety Glasses w/ Side Shields Spec: ANSI Z87.1 compliant.Rationale: Standard impact protection. Use Chemical Goggles if generating fine dust or working with pressurized reaction vessels.
Body Lab Coat (Poly/Cotton) Spec: Snap closures (quick release), long sleeves.Rationale: Prevents particulate accumulation on street clothes.

Operational Protocol: The "Self-Validating" Workflow

This protocol integrates safety checks directly into the experimental workflow.

Phase A: Pre-Weighing & Engineering Controls

Objective: Eliminate inhalation risk at the source.

  • Velocity Check: Verify Fume Hood face velocity is between 80–100 fpm (feet per minute) using a vane anemometer or the hood's digital monitor.

  • Static Control: Halogenated esters are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "fly-away" powder, which is a primary source of cryptic contamination.

Phase B: Solubilization (The High-Risk Step)

Objective: Mitigate skin absorption risk during the phase change.

  • Solvent Selection: If possible, avoid DCM (Dichloromethane) as a carrier solvent. DCM rapidly permeates nitrile gloves and carries the pyridine solute through the skin.

    • Preferred Solvents: Ethyl Acetate, Methanol (Slower permeation rates).

  • The "Clean Hand/Dirty Hand" Rule:

    • Dirty Hand (Non-Dominant): Holds the flask/vial.

    • Clean Hand (Dominant): Operates the pipette/spatula.

    • Why? Prevents cross-contamination of equipment handles which leads to secondary exposure later.

Phase C: Reaction & Cleanup
  • Quenching: While the ester is stable, unreacted iodination reagents (if synthesizing in situ) may be oxidative. Quench with Sodium Thiosulfate if free iodine is suspected.

  • Decontamination: Wipe all surfaces with a 10% soap/water solution, followed by an ethanol rinse. Pyridine odors (if present) are best neutralized with weak acidic washes (e.g., dilute citric acid), converting the volatile free base into a non-volatile salt.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling Methyl 5-iodo-6-methoxypyridine-3-carboxylate State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Weighing/Transfer Liquid_Path In Solution / Reaction Mix State_Check->Liquid_Path Synthesis/Extraction Solid_PPE PPE: Single Nitrile Gloves + N95 Mask Solid_Path->Solid_PPE Solvent_Check Identify Carrier Solvent Liquid_Path->Solvent_Check Hood_Check Is Fume Hood Available? Solid_PPE->Hood_Check Hood_Yes Work in Hood (Sash at 18") Hood_Check->Hood_Yes Yes Hood_No STOP: Require P100 Respirator + Powder Containment Hood_Check->Hood_No No Std_Solvent Ethyl Acetate / Alcohols Solvent_Check->Std_Solvent Perm_Solvent DCM / Chloroform / DMF Solvent_Check->Perm_Solvent Std_PPE PPE: Double Nitrile Gloves (Change every 30 mins) Std_Solvent->Std_PPE High_PPE PPE: Silver Shield® Laminate Gloves OR Double Nitrile (Change immediately on splash) Perm_Solvent->High_PPE

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier risks.

Waste Disposal & Emergency Response

Disposal Protocol

Classification: Halogenated Organic Waste.

  • Do Not Mix: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates waste streams for incineration cost reduction. The Iodine atom mandates high-temperature incineration.

  • Labeling: Clearly tag as "Halogenated Pyridine Derivative - Toxic/Irritant."

Accidental Release Measures (Spill)[5]
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum.

  • Solution Spill:

    • Evacuate: If >100mL outside a hood.

    • Absorb: Use vermiculite or spill pads.[4]

    • Decontaminate: Scrub area with dilute acetic acid (vinegar) to neutralize any pyridine-like odors, followed by soap and water.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor. [Link]]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves.[6][7][8] (Data regarding Pyridine permeation breakthrough times). [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Profile. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-iodo-6-methoxypyridine-3-carboxylate
Reactant of Route 2
Methyl 5-iodo-6-methoxypyridine-3-carboxylate
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